molecular formula C11H10N2O2 B13034078 methyl 2-(1H-imidazol-2-yl)benzoate

methyl 2-(1H-imidazol-2-yl)benzoate

Katalognummer: B13034078
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: KNLMNIUUGKBEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1H-imidazol-2-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-imidazol-2-yl)benzoate typically involves the reaction of 2-aminobenzyl alcohol with an appropriate aldehyde under acidic conditions to form the imidazole ring. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then esterified using methanol and a suitable esterification agent like sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1H-imidazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and various substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1H-imidazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials, catalysts, and chemical sensors

Wirkmechanismus

The mechanism of action of methyl 2-(1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(1H-imidazol-2-yl)benzoate can be compared with other imidazole derivatives, such as:

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • 2-Phenyl substituted benzimidazole derivatives
  • 1,2-Bis((1H-imidazol-1-yl)methyl)benzene

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution on the benzoate ring, which imparts distinct properties and applications .

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

methyl 2-(1H-imidazol-2-yl)benzoate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-2-4-8(9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)

InChI-Schlüssel

KNLMNIUUGKBEDX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1C2=NC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.